

Commercial Availability and Technical Profile of Phyperunolide E

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phyperunolide E*

Cat. No.: *B1164404*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Phyperunolide E**, a member of the withanolide class of natural products. This document outlines its commercial availability, potential biological activities, and relevant experimental protocols for its investigation, catering to the needs of researchers in drug discovery and development.

Commercial Suppliers

Phyperunolide E is available from the following specialized chemical suppliers for research purposes:

Supplier	Location	Contact Information
MedChemExpress	Monmouth Junction, NJ, USA	--INVALID-LINK--
Biosynth	Staad, Switzerland	--INVALID-LINK--

It is advisable to contact the suppliers directly for the most current information on stock availability, purity, and pricing.

Physicochemical Properties

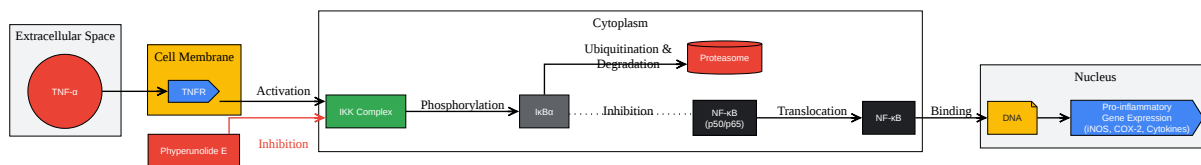
Property	Value
Molecular Formula	C ₂₈ H ₃₉ ClO ₇
Molecular Weight	523.05 g/mol
CAS Number	1198400-52-0
Appearance	Solid powder
Storage	Store at -20°C for long-term storage.

Biological Activity and Signaling Pathways

Phyperunolide E belongs to the withanolide class of compounds, which are known to possess a wide range of biological activities, including anti-inflammatory and cytotoxic effects. While specific studies on **Phyperunolide E** are limited, research on structurally related withanolides isolated from *Physalis peruviana* provides strong evidence for its potential mechanism of action.

The primary signaling pathway implicated in the anti-inflammatory effects of withanolides is the Nuclear Factor-kappa B (NF-κB) signaling pathway.^[1] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

The proposed mechanism of action for withanolides involves the inhibition of TNF-α-induced NF-κB activation. This inhibition is expected to lead to a downstream reduction in the production of inflammatory mediators.



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Caption: Proposed inhibition of the NF-κB signaling pathway by **Phyperunolide E**.

Quantitative Data from Related Withanolides

While specific IC₅₀ values for **Phyperunolide E** are not readily available in the public domain, data from other withanolides isolated from *Physalis peruviana* provide a strong indication of its potential potency. The following table summarizes the reported anti-inflammatory activities of these related compounds.^[1]

Compound	TNF-α-induced NF-κB Inhibition IC ₅₀ (μM)	Nitric Oxide Production Inhibition IC ₅₀ (μM)
Physaperuvins K	0.01	0.32
Physalolactone	0.06	13.3
4β-Hydroxywithanolide E	0.04	Not Reported

These values suggest that withanolides from this source can be highly potent inhibitors of the NF-κB pathway and nitric oxide production.

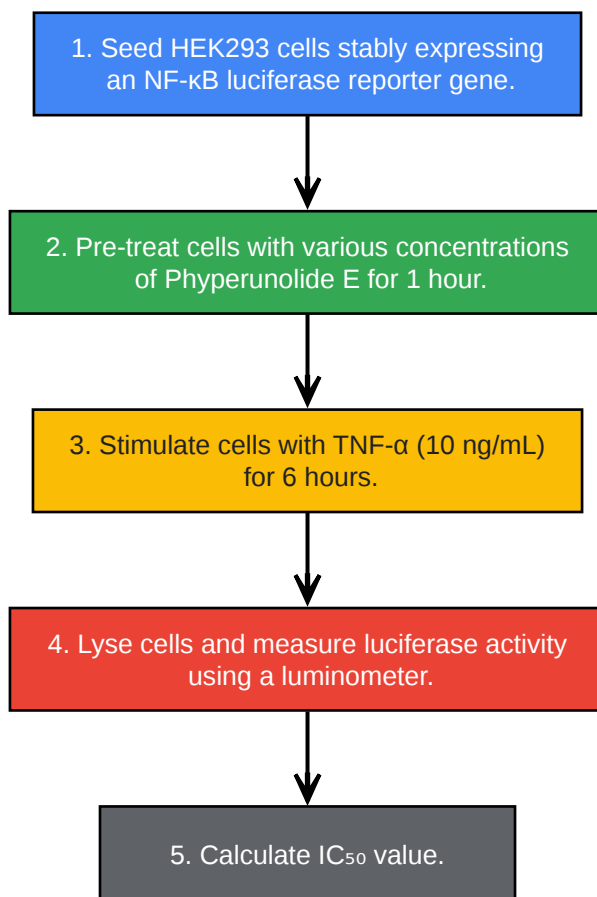
Experimental Protocols

The following are detailed experimental protocols adapted from studies on withanolides from *Physalis peruviana* and are recommended for assessing the biological activity of

Phyperunolide E.^[1]

Inhibition of TNF- α -Induced NF- κ B Activity Assay

This assay measures the ability of a compound to inhibit the activation of the NF- κ B signaling pathway in response to TNF- α stimulation.



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Caption: Experimental workflow for the NF- κ B inhibition assay.

Materials:

- HEK293 cells stably transfected with a pNF- κ B-Luc reporter plasmid.
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

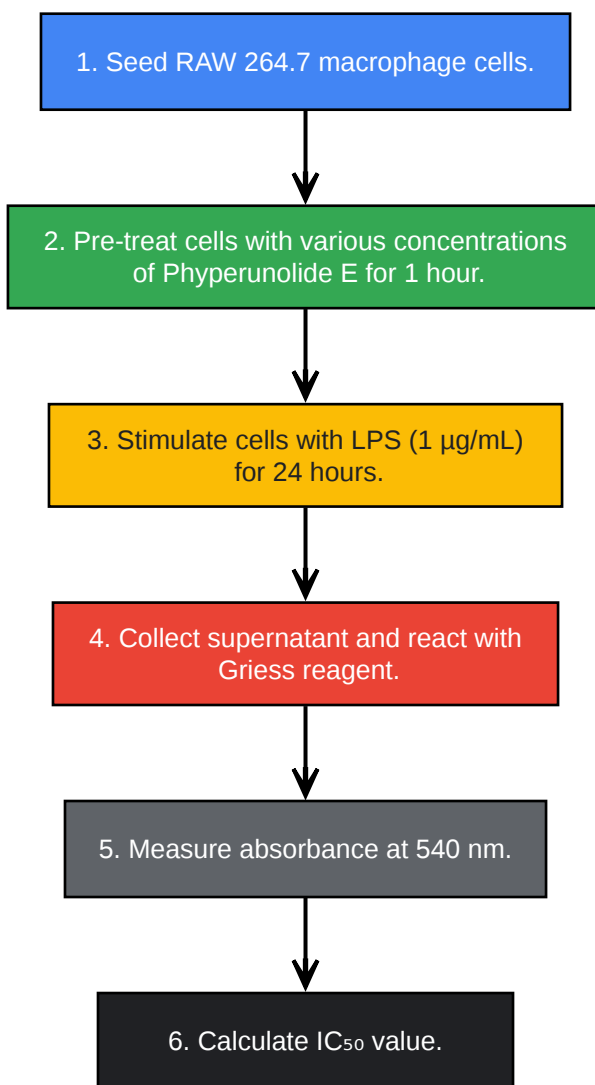
- **Phyperunolide E** stock solution (in DMSO).
- Recombinant human TNF- α .
- Luciferase assay reagent.
- 96-well white, clear-bottom cell culture plates.
- Luminometer.

Procedure:

- Seed HEK293/pNF- κ B-Luc cells in a 96-well plate at a density of 5×10^4 cells/well and incubate overnight.
- The following day, replace the medium with serum-free DMEM.
- Add various concentrations of **Phyperunolide E** to the wells and incubate for 1 hour.
- Stimulate the cells with TNF- α (final concentration 10 ng/mL) and incubate for an additional 6 hours.
- Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
- Measure the luciferase activity using a luminometer.
- Calculate the percentage of inhibition relative to the TNF- α -stimulated control and determine the IC₅₀ value.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.



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Caption: Experimental workflow for the nitric oxide inhibition assay.

Materials:

- RAW 264.7 murine macrophage cell line.
- DMEM supplemented with 10% FBS.
- **Phyperunolide E** stock solution (in DMSO).
- Lipopolysaccharide (LPS) from *E. coli*.

- Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
- Sodium nitrite standard solution.
- 96-well clear cell culture plates.
- Microplate reader.

Procedure:

- Seed RAW 264.7 cells in a 96-well plate at a density of 1.5×10^5 cells/well and allow them to adhere overnight.
- Replace the medium with fresh DMEM.
- Add various concentrations of **Phyperunolide E** to the wells and incubate for 1 hour.
- Stimulate the cells with LPS (final concentration 1 $\mu\text{g/mL}$) and incubate for 24 hours.
- After incubation, transfer 50 μL of the cell culture supernatant to a new 96-well plate.
- Add 50 μL of Griess Reagent Part A to each well, followed by a 10-minute incubation at room temperature, protected from light.
- Add 50 μL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
- Create a standard curve using sodium nitrite to determine the concentration of nitrite in the samples.
- Calculate the percentage of inhibition relative to the LPS-stimulated control and determine the IC_{50} value.

Conclusion

Phyperunolide E, a chlorinated withanolide, presents a promising scaffold for the development of novel anti-inflammatory agents. Its commercial availability facilitates further investigation into its precise mechanism of action and therapeutic potential. The provided experimental protocols, based on established methods for related compounds, offer a solid foundation for researchers to explore the bioactivity of **Phyperunolide E** and its effects on the NF- κ B signaling pathway. Further studies are warranted to fully elucidate its pharmacological profile and establish its efficacy in various inflammatory models.

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References

- 1. Biologically active withanolides from *Physalis peruviana* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Availability and Technical Profile of Phyperunolide E]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1164404#commercial-suppliers-of-phyperunolide-e]

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